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fat body protein P6 - 139946-16-0

fat body protein P6

Catalog Number: EVT-1520588
CAS Number: 139946-16-0
Molecular Formula: C9H11N4O3Zn-
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fat body protein P6 is a significant protein found in the fat body of Drosophila melanogaster, commonly known as the fruit fly. This protein plays a crucial role in various biological processes, including metabolism and development. It is particularly noted for its involvement in the response to hormonal signals during the larval and pupal stages of development. The fat body itself functions similarly to the liver in vertebrates, serving as a storage site for energy and nutrients, and is integral to the insect's physiological adaptations.

Source and Classification

Fat body protein P6 is classified within the family of short-chain dehydrogenases/reductases. It has been identified through genetic studies and protein expression analyses that demonstrate its high levels of expression during specific developmental stages of Drosophila. The gene encoding this protein is regulated by ecdysteroids, which are steroid hormones that control various developmental processes in insects .

Synthesis Analysis

Methods

The synthesis of fat body protein P6 involves transcription of its gene followed by translation into a polypeptide. Techniques such as Northern blotting have been employed to analyze the expression levels of P6 mRNA during different developmental stages. These studies indicate that P6 expression peaks during the third larval stage, suggesting its role in preparation for metamorphosis .

Technical Details

The polypeptide sequence of fat body protein P6 was inferred from DNA sequence analysis, revealing high structural similarity with other proteins, particularly alcohol dehydrogenase. This similarity suggests a conserved evolutionary function related to metabolic processes .

Molecular Structure Analysis

Structure

Data

The amino acid sequence of fat body protein P6 consists of approximately 350 residues, with specific regions critical for its function being conserved across species. Structural predictions indicate that it likely adopts a tertiary structure typical of enzymes within its family, facilitating substrate binding and catalysis .

Chemical Reactions Analysis

Reactions

Fat body protein P6 is involved in various biochemical reactions, primarily related to the metabolism of carbohydrates and lipids. It catalyzes the reduction of ketones and aldehydes, playing a role in energy homeostasis within the insect.

Technical Details

Research has shown that mutations within specific regions of the P6 protein can influence its enzymatic activity, which underscores the importance of structural integrity for function. Detailed kinetic analyses have been conducted to assess how these mutations affect reaction rates and substrate specificity .

Mechanism of Action

Process

Fat body protein P6 functions by binding to substrates in the presence of cofactors, typically NAD(P)H, which are essential for its reductive enzymatic activity. The mechanism involves transferring electrons from NAD(P)H to substrates, facilitating their conversion into more reduced forms.

Data

Studies have demonstrated that changes in environmental conditions or hormonal signaling can modulate the activity of fat body protein P6, highlighting its role in adapting metabolic pathways during development .

Physical and Chemical Properties Analysis

Physical Properties

Fat body protein P6 is soluble in aqueous environments typical of cellular compartments where it operates. Its stability can be affected by pH and temperature, with optimal conditions varying depending on the specific metabolic context.

Chemical Properties

The chemical properties include its ability to undergo redox reactions due to the presence of functional groups capable of accepting or donating electrons. The enzyme's activity can be influenced by inhibitors or activators present in the cellular environment .

Applications

Scientific Uses

Fat body protein P6 serves as a model for studying metabolic regulation in insects and provides insights into evolutionary biology due to its conserved nature across species. Its role in development makes it a target for research into insect growth regulators and potential pest control strategies. Additionally, understanding its function could lead to advancements in biotechnology, particularly in metabolic engineering applications aimed at enhancing insect-derived products .

Evolutionary Biology of Fat Body Protein P6

Phylogenetic Relationship with Alcohol Dehydrogenase (ADH)

Fat body protein P6 and Alcohol Dehydrogenase (ADH) in Drosophila melanogaster share a common ancestral protein dating back ~200 million years [1]. Despite their divergent physiological roles—P6 is a storage protein in the fat body, while ADH catalyzes alcohol detoxification—both belong to the short-chain dehydrogenase/reductase (SDR) superfamily [9]. Key evidence includes:

  • Structural Homology: Both proteins retain a conserved Rossmann fold (β-α-β motif) for NAD⁺ cofactor binding, characterized by the signature sequence Gly-X-X-X-Gly at the N-terminus [9].
  • Active Site Residues: Catalytic residues (Tyr152, Lys156 in ADH; analogous residues in P6) are conserved, confirming mechanistic links to SDRs [1] [9].
  • Evolutionary Divergence: Phylogenetic analyses place P6 and ADH on sister clades distinct from bacterial or mammalian SDRs, indicating Drosophila-specific divergence [1].

Table 1: Key Structural and Functional Features of P6 and ADH

FeatureP6ADH
Protein FamilyShort-chain dehydrogenase (SDR)Short-chain dehydrogenase (SDR)
Catalytic ResiduesConserved Tyr/LysTyr152, Lys156
Cofactor BindingNAD⁺ (Rossmann fold)NAD⁺ (Rossmann fold)
Primary FunctionStorage/metabolic role in fat bodyEthanol detoxification

Gene Duplication and Divergence in Drosophila Lineages

The Fbp2 gene (encoding P6) arose via a tandem duplication event from the ancestral Adh gene ~80–100 million years ago [1] [7]. This event is characterized by:

  • Genomic Organization: Fbp2 lies adjacent to Adh on chromosome 2L, separated by the non-coding Adh-Dup region [7].
  • Subfunctionalization: Following duplication, Fbp2 lost catalytic activity but gained expression specificity in the larval fat body. Conversely, Adh retained enzymatic function and acquired regulatory elements for ethanol-responsive induction [7].
  • Evolutionary Rates: Synonymous substitution rates (dS) between Adh and Fbp2 exceed nonsynonymous rates (dN), indicating purifying selection on ancestral functions immediately post-duplication. However, dN/dS ratios >1 in Fbp2’s coding regions suggest subsequent positive selection for novel adaptations [7].

Comparative Analysis with Sarcophagid 25-kDa Protein Homologs

P6 exhibits deep evolutionary conservation beyond Drosophila, with homologs identified in Sarcophaga peregrina (flesh fly):

  • The 25-kDa protein of Sarcophaga shares 58% amino acid identity with Drosophila P6 and is likewise expressed in larval fat body [1] [7].
  • Parallel Methionine Enrichment: Both proteins show convergent accumulation of methionine residues (20% in P6 vs. 1% in ADH), despite independent gene duplication events in the Drosophila and Sarcophaga lineages [1].
  • Functional Conservation: Like P6, the 25-kDa protein lacks dehydrogenase activity, implying a shared shift toward structural/metabolic roles in dipteran fat bodies post-duplication [1].

Methionine Enrichment as an Evolutionary Trait in P6

The most striking evolutionary innovation in P6 is its extraordinary methionine abundance (51 residues; 20% of total amino acids in D. melanogaster), contrasting sharply with ADH (1 methionine) [1] [7]. This trait evolved via:

  • Stepwise Replacement: Mildly hydrophobic residues (e.g., Leu, Ile, Val) were systematically replaced by methionine in surface-exposed regions, avoiding catalytic or cofactor-binding sites [7].
  • Lineage-Specific Acceleration: The methionine accumulation rate in Drosophila P6 was twice that in Sarcophaga’s 25-kDa protein, indicating divergent selective pressures [7].
  • Selective Advantages: Statistical modeling suggests positive selection (dN/dS ≈ 1.2–1.5) for methionine substitutions. Proposed benefits include:
  • Metabolic Buffering: Methionine serves as a mobilizable sulfur reservoir for glutathione synthesis under oxidative stress [4].
  • Structural Plasticity: Methionine’s flexible side chains may facilitate P6’s packing in fat body storage granules [7].
  • SAM Precursor Role: Methionine is a precursor of S-adenosylmethionine (SAM), a universal methyl donor. Under dietary methionine restriction, P6 degradation may sustain SAM-dependent methylation essential for development [4] [7].

Table 2: Evolutionary Dynamics of Methionine Enrichment

LineageMethionine ContentRate of Accumulation (subs/site/Myr)dN/dS
Drosophila P620%0.121.5
Sarcophaga 25-kDa18%0.061.2

Table 3: Functional Consequences of Methionine Enrichment

Biological RoleMechanismEvolutionary Advantage
Sulfur StorageDegradation releases methionine for SAM/glutathione synthesisEnhanced stress resistance in fat body [4]
Structural FlexibilityLow steric hindrance of Met side chains aids protein packingEfficient storage granule formation [7]
Metabolic Trade-offRedirects acetyl-CoA from TCA cycle toward amino acid synthesis under MRBalances energy metabolism and anabolism during nutrient stress [4]

Properties

CAS Number

139946-16-0

Product Name

fat body protein P6

Molecular Formula

C9H11N4O3Zn-

Synonyms

fat body protein P6

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